(S)-2-Amino-N-(3-bromo-benzyl)-3-methyl-butyramide
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Overview
Description
(S)-2-Amino-N-(3-bromo-benzyl)-3-methyl-butyramide is an organic compound that features a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-bromo-benzyl)-3-methyl-butyramide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-benzylamine and (S)-3-methyl-2-aminobutyric acid.
Coupling Reaction: The key step involves coupling the 3-bromo-benzylamine with (S)-3-methyl-2-aminobutyric acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors for the coupling reaction and automated purification systems to handle large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-bromo-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Sodium iodide in acetone can be used to substitute the bromine atom with iodine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include derivatives where the bromine is replaced by other functional groups.
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include secondary amines.
Scientific Research Applications
(S)-2-Amino-N-(3-bromo-benzyl)-3-methyl-butyramide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-bromo-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-benzylamine: Shares the benzylamine structure but lacks the chiral center and the additional amino group.
(S)-3-Methyl-2-aminobutyric acid: Contains the chiral center and amino group but lacks the benzyl moiety.
Uniqueness
(S)-2-Amino-N-(3-bromo-benzyl)-3-methyl-butyramide is unique due to its combination of a chiral center, a bromine-substituted benzyl group, and an amino group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-bromophenyl)methyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-8(2)11(14)12(16)15-7-9-4-3-5-10(13)6-9/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWYVLMQPVUCRC-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC(=CC=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1=CC(=CC=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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